molecular formula C14H22O5 B1297599 Diethyl 5-oxocyclooctane-1,1-dicarboxylate CAS No. 274255-51-5

Diethyl 5-oxocyclooctane-1,1-dicarboxylate

Cat. No.: B1297599
CAS No.: 274255-51-5
M. Wt: 270.32 g/mol
InChI Key: NFFLGTPLKLWJHA-UHFFFAOYSA-N
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Description

Diethyl 5-oxocyclooctane-1,1-dicarboxylate is an organic compound with the molecular formula C14H22O5. It is a diester derivative of cyclooctane, featuring a ketone group at the 5-position and two ester groups at the 1,1-positions. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 5-oxocyclooctane-1,1-dicarboxylate can be synthesized through the esterification of 5-oxocyclooctane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the desired diester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Diethyl 5-oxocyclooctane-1,1-dicarboxylate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis and ketone reduction.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of diethyl 5-oxocyclooctane-1,1-dicarboxylate involves its reactivity at the ketone and ester functional groups. The ketone group can undergo nucleophilic addition reactions, while the ester groups can be hydrolyzed by esterases to yield the corresponding carboxylic acids. These reactions are facilitated by the molecular structure, which allows for effective interaction with various reagents and enzymes.

Comparison with Similar Compounds

    Diethyl 5-oxocyclohexane-1,1-dicarboxylate: A similar compound with a six-membered ring instead of an eight-membered ring.

    Diethyl 5-oxocyclopentane-1,1-dicarboxylate: A similar compound with a five-membered ring.

    Diethyl 5-oxocyclododecane-1,1-dicarboxylate: A similar compound with a twelve-membered ring.

Uniqueness: Diethyl 5-oxocyclooctane-1,1-dicarboxylate is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness affects its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

diethyl 5-oxocyclooctane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-3-18-12(16)14(13(17)19-4-2)9-5-7-11(15)8-6-10-14/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFLGTPLKLWJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC(=O)CCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337737
Record name diethyl 5-oxocyclooctane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274255-51-5
Record name diethyl 5-oxocyclooctane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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